N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine
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Overview
Description
N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine, also known as DM-PP, is a synthetic molecule with a unique structure and properties. DM-PP has been studied for a variety of applications in the scientific and medical fields, including as a potential therapeutic agent for a number of diseases.
Scientific Research Applications
N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine has been studied for a variety of scientific research applications. It has been used as a model compound for studying the structure-activity relationships of piperazine-containing compounds. Additionally, this compound has been studied as a potential therapeutic agent for a number of diseases, including cancer, HIV, and Alzheimer’s disease. It has also been studied as an antimicrobial agent, as an antioxidant, and as an anti-inflammatory agent.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various protein kinases .
Mode of Action
It’s worth noting that similar compounds, such as imatinib, bind to inactive abelson tyrosine kinase domains through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the kinase, leading to a therapeutic effect .
Biochemical Pathways
Similar compounds have been shown to affect the signaling pathways associated with the targeted protein kinases .
Pharmacokinetics
For instance, Imatinib, a structurally similar compound, has been characterized in its salt form .
Result of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases, leading to a therapeutic effect .
Action Environment
It’s worth noting that similar compounds have been studied in various environments, including layered inorganic compounds .
Advantages and Limitations for Lab Experiments
N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a relatively stable molecule and can be easily synthesized in the laboratory. This makes it a useful model compound for studying the structure-activity relationships of piperazine-containing compounds. However, it has limited solubility in aqueous solutions, making it difficult to use in some laboratory experiments. Additionally, there is still much to be learned about its mechanism of action and potential therapeutic applications.
Future Directions
Future research directions for N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine include further investigation into its mechanism of action, potential therapeutic applications, and structure-activity relationships. Additionally, further research into its solubility in aqueous solutions could help to make it more useful in laboratory experiments. Further research into its biochemical and physiological effects could also lead to new potential therapeutic applications. Finally, further research into its potential interactions with other drugs and compounds could lead to new therapeutic strategies.
Synthesis Methods
N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine can be synthesized by a variety of methods. The most widely used method is the condensation reaction of pyridin-4-ylmethylpiperazine with N,N-dimethylpyridazin-3-amine in the presence of an acid catalyst. This reaction produces a mixture of this compound and this compound hydrochloride. The hydrochloride salt can then be converted back to the free base form of this compound by a simple acid-base reaction.
properties
IUPAC Name |
N,N-dimethyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)15-3-4-16(19-18-15)22-11-9-21(10-12-22)13-14-5-7-17-8-6-14/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKPAYXPSQJVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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